molecular formula C11H10FN3O3 B4135902 2-(2,5-dioxo-4-imidazolidinyl)-N-(4-fluorophenyl)acetamide

2-(2,5-dioxo-4-imidazolidinyl)-N-(4-fluorophenyl)acetamide

Cat. No. B4135902
M. Wt: 251.21 g/mol
InChI Key: NVCSDUCAYCKZLF-UHFFFAOYSA-N
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Description

The compound belongs to a class of imidazolidinyl and acetamide derivatives, which are known for their diverse chemical and physical properties. These compounds have been studied for their potential in various applications, including medicinal chemistry, due to their structural uniqueness and reactivity.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, typically starting with the formation of an imidazolidine-2,4-dione system, which is then further functionalized with various substituents. For example, the synthesis of "5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione" demonstrates the complexity and precision required in such syntheses, involving careful selection of starting materials and reaction conditions (Sethusankar et al., 2002).

Molecular Structure Analysis

The molecular structure of imidazolidinyl derivatives is characterized by the imidazolidine-2,4-dione system, which exhibits planarity. The spatial arrangement and angles between different functional groups, such as the phenyl ring and acetamide side chain, play a crucial role in the compound's properties and reactivity. Detailed structural analysis through techniques like NMR and X-ray crystallography provides insights into these arrangements and their implications (Sethusankar et al., 2002).

properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O3/c12-6-1-3-7(4-2-6)13-9(16)5-8-10(17)15-11(18)14-8/h1-4,8H,5H2,(H,13,16)(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCSDUCAYCKZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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